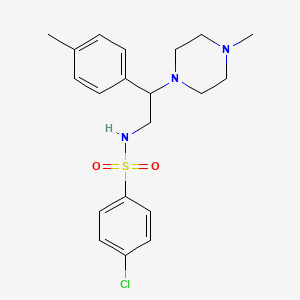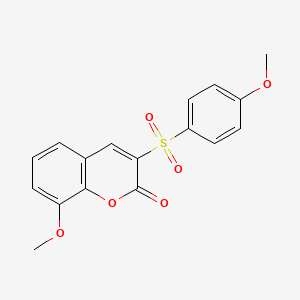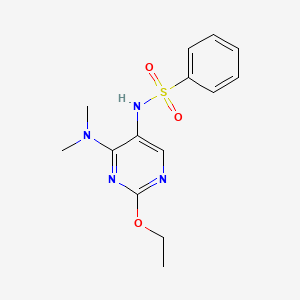
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzenesulfonamide, which is a type of organic compound that contains a sulfonamide functional group attached to a benzene ring . Benzenesulfonamides are known to have various applications in medicinal chemistry due to their biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzenesulfonamide derivatives are often synthesized through various methods including the reaction of aromatic amines with sulfonyl chlorides . The exact method would depend on the specific substituents present in the compound .Chemical Reactions Analysis
Benzenesulfonamides can participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . The specific reactions that this compound might undergo would depend on the other functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzenesulfonamides generally have good stability and can form stable complexes with metal ions .科学的研究の応用
Synthesis and Chemical Characterization
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide and its derivatives have been explored for their potential in synthesizing novel compounds with potential therapeutic applications. For example, the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating the thiazolo(3,2-a)benzimidazole moiety has been investigated, showcasing the versatility of this compound as a building block for diverse chemical entities with possible biological activities (Farag et al., 2011).
Pharmacological Research
Research into the pharmacological applications of compounds structurally related to this compound has yielded insights into their potential as therapeutic agents. For instance, studies have focused on their roles as endothelin receptor antagonists, indicating their possible use in treating conditions related to endothelin-mediated pathologies (Murugesan et al., 1998).
Materials Science and Photodynamic Therapy
In materials science, derivatives of this compound have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy. The synthesis of zinc phthalocyanines substituted with benzenesulfonamide derivative groups has been studied, demonstrating their high singlet oxygen quantum yield and potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Enzyme Inhibition and Antiproliferative Activity
Compounds bearing the benzenesulfonamide moiety have been evaluated for their enzyme inhibitory and antiproliferative activities, suggesting their application in the discovery of new therapeutic agents. For example, substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were prepared as potential antiproliferative agents, with some derivatives showing significant activity against tumor cell lines (Motavallizadeh et al., 2014).
作用機序
Target of Action
The primary target of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide, also known as N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX genes is often associated with uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . The inhibition of CA IX leads to a significant decrease in tumor cell proliferation . It’s also suggested that this compound might act as a dihydrofolate reductase (DHFR) inhibitor , which is another mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis . This shift results in a significant modification in pH, which can lead to the death of the tumor cells . Moreover, the potential inhibition of DHFR can interfere with the synthesis of nucleotides and proteins, which are essential for cell growth and replication .
Result of Action
The inhibition of CA IX by this compound leads to a significant decrease in tumor cell proliferation . Some derivatives of this compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, one of the derivatives was able to induce apoptosis in MDA-MB-231 (a triple-negative breast cancer cell line) with a significant increase in the annexin V-FITC percent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the polarity of the environment can affect the photo-induced intramolecular charge transfer processes, which play a pivotal role in the excited state reaction dynamics in donor-bridge-acceptor systems . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that benzenesulfonamide derivatives can interact with enzymes such as carbonic anhydrase IX . These interactions can inhibit the enzyme, which plays a role in many solid tumors .
Cellular Effects
Benzenesulfonamide derivatives have been shown to have significant inhibitory effects against cancer cell lines . They can induce apoptosis in certain cell lines, suggesting that they may influence cell function and cellular metabolism .
Molecular Mechanism
Benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, which could lead to changes in gene expression .
特性
IUPAC Name |
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-4-21-14-15-10-12(13(16-14)18(2)3)17-22(19,20)11-8-6-5-7-9-11/h5-10,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVFDIAKWIFEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
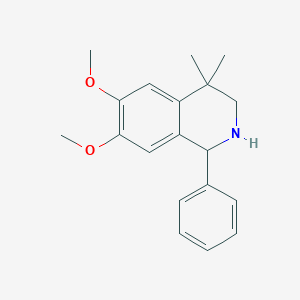
![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2781965.png)
![2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-ethanone](/img/structure/B2781966.png)
![2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B2781967.png)
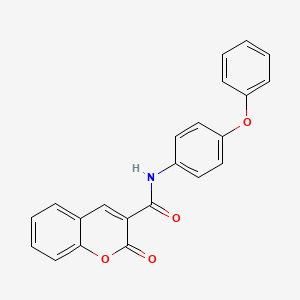

![5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2781971.png)
![(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetic acid](/img/structure/B2781973.png)

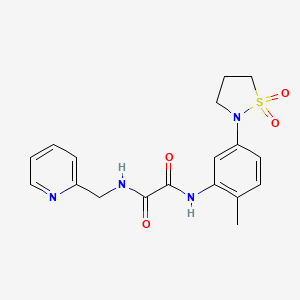
![2-(2-Chlorophenyl)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2781981.png)
![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2781982.png)
